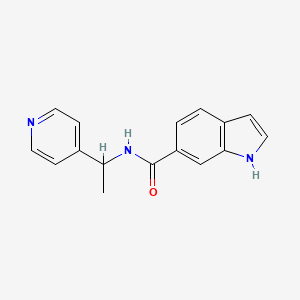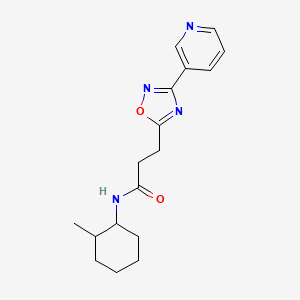![molecular formula C18H19ClN2O B7495258 4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CPPB and has been studied extensively for its potential use in scientific research. CPPB is a selective dopamine D3 receptor antagonist, which means it has the ability to block the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. CPPB has been shown to have potential applications in the study of these processes, as well as in the treatment of certain disorders.
作用机制
CPPB works by blocking the activity of the dopamine D3 receptor in the brain. This receptor plays a role in various physiological processes, including motivation, reward, and addiction. By blocking the activity of this receptor, CPPB reduces the rewarding effects of drugs of abuse and may help to reduce the likelihood of addiction.
Biochemical and Physiological Effects:
CPPB has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. It has also been shown to reduce the activity of certain brain regions associated with addiction, such as the nucleus accumbens. Additionally, CPPB has been shown to have some anti-inflammatory effects, which may be useful in the treatment of certain disorders.
实验室实验的优点和局限性
One advantage of CPPB is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for researchers studying addiction and substance abuse. Additionally, CPPB has been shown to have relatively low toxicity and is generally well-tolerated in animal studies. However, one limitation of CPPB is that it is not very selective for the dopamine D3 receptor and can also bind to other receptors in the brain. This can make it difficult to interpret the results of studies using CPPB.
未来方向
There are a number of potential future directions for research on CPPB. One area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer off-target effects. Additionally, there is interest in studying the long-term effects of CPPB on brain function and behavior. Finally, there is potential for the development of new treatments for addiction and other disorders based on the mechanism of action of CPPB. Overall, CPPB is a promising compound with a range of potential applications in scientific research.
合成方法
CPPB can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis typically involves the use of reagents such as sodium hydroxide, hydrochloric acid, and various solvents. The final product is obtained through a series of purification steps, including filtration and recrystallization. The synthesis of CPPB is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.
科学研究应用
CPPB has been studied extensively for its potential applications in scientific research. One area of research that has been particularly promising is the study of addiction and substance abuse. Studies have shown that CPPB has the ability to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that CPPB may be useful in the development of new treatments for addiction.
属性
IUPAC Name |
4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)20-12-14-10-11-21(13-14)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZFBYCJBWHINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)


![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)